3-[4-(Methylthio)phenoxy]propionic acid

Catalog No.
S1541480
CAS No.
18333-20-5
M.F
C10H12O3S
M. Wt
212.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[4-(Methylthio)phenoxy]propionic acid

CAS Number

18333-20-5

Product Name

3-[4-(Methylthio)phenoxy]propionic acid

IUPAC Name

3-(4-methylsulfanylphenoxy)propanoic acid

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

InChI

InChI=1S/C10H12O3S/c1-14-9-4-2-8(3-5-9)13-7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)

InChI Key

NMCXSNYBUXYMLO-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)OCCC(=O)O

Canonical SMILES

CSC1=CC=C(C=C1)OCCC(=O)O
  • Potential Bioactivity

    The presence of a carboxylic acid group and an aromatic ring suggests 3-[4-(Methylthio)phenoxy]propionic acid could have various biological effects. Carboxylic acids are found in many biologically relevant molecules, while aromatic rings are present in numerous drugs and pharmaceuticals [, ]. However, further research is needed to determine the specific bioactivity of this compound.

  • Structural Analogue Studies

    Scientists might use 3-[4-(Methylthio)phenoxy]propionic acid as a structural analogue for other known bioactive molecules. By studying how this compound interacts with biological systems, researchers might gain insights into the mechanisms of action of similar molecules with established therapeutic applications.

  • Chemical Synthesis

    This compound may be of interest as a building block for the synthesis of more complex molecules with potential applications in drug discovery or material science [].

3-[4-(Methylthio)phenoxy]propionic acid is a chemical compound with the molecular formula C10H12O3SC_{10}H_{12}O_{3}S and a molecular weight of 212.27 g/mol. It is characterized by a propionic acid backbone attached to a phenoxy group that contains a methylthio substituent. This compound is recognized for its potential applications in various fields, including pharmaceuticals and agricultural chemistry.

The chemical behavior of 3-[4-(Methylthio)phenoxy]propionic acid can be understood through its functional groups. The carboxylic acid group (-COOH) allows for typical acid-base reactions, while the ether-like structure from the phenoxy group can participate in nucleophilic substitution reactions. The methylthio group may also engage in oxidation reactions, potentially leading to sulfoxides or sulfones under appropriate conditions .

Research indicates that 3-[4-(Methylthio)phenoxy]propionic acid exhibits biological activities that may be beneficial in medicinal chemistry. Its structure suggests potential interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. Some studies have highlighted its anti-inflammatory properties, which could make it a candidate for treating conditions associated with inflammation .

The synthesis of 3-[4-(Methylthio)phenoxy]propionic acid typically involves several steps:

  • Formation of the Phenoxy Group: The synthesis begins with the generation of the phenoxy derivative through the reaction of 4-methylthiophenol with an appropriate alkylating agent.
  • Coupling Reaction: The phenoxy compound is then coupled with propionic acid or its derivatives, often using coupling agents such as carbodiimides to facilitate the reaction.
  • Purification: The final product is purified through crystallization or chromatography to obtain the desired purity level .

3-[4-(Methylthio)phenoxy]propionic acid has potential applications in various domains:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting inflammation or other metabolic disorders.
  • Agricultural Chemistry: Its properties may also be exploited in developing herbicides or growth regulators due to its structural similarity to known agrochemicals .

Studies examining the interactions of 3-[4-(Methylthio)phenoxy]propionic acid with biological systems have revealed insights into its mechanism of action. These interactions are often assessed through binding affinity studies and enzyme inhibition assays, which help elucidate its pharmacological profile. For instance, investigations into its effect on cyclooxygenase enzymes could provide information on its anti-inflammatory potential .

Several compounds exhibit structural similarities to 3-[4-(Methylthio)phenoxy]propionic acid, including:

  • 2-[2,6-Dimethyl-4-[3-[4-(methylthio)phenyl]-3-oxo-1-propen-1-yl]phenoxy]-2-methylpropanoic acid: A racemic compound related to dual PPARα/δ agonism, showcasing distinct pharmacological properties.
  • 3-{Methyl-[3-(4-thiophen-3-ylmethyl-phenoxy)-propyl]-amino}propionic acid: This compound features an amino group that alters its interaction profile compared to 3-[4-(Methylthio)phenoxy]propionic acid.

Comparison Table

Compound NameStructureUnique Features
3-[4-(Methylthio)phenoxy]propionic acidStructurePotential anti-inflammatory properties
2-[2,6-Dimethyl-4-[3-[4-(methylthio)phenyl]-3-oxo-1-propen-1-yl]phenoxy]-2-methylpropanoic acidStructureDual PPARα/δ agonist activity
3-{Methyl-[3-(4-thiophen-3-ylmethyl-phenoxy)-propyl]-amino}propionic acidStructureAmino group alters interaction profile

The uniqueness of 3-[4-(Methylthio)phenoxy]propionic acid lies in its specific methylthio substitution and phenoxy linkage, which may confer distinct biological activities compared to these similar compounds.

XLogP3

1.9

Wikipedia

3-[4-(Methylsulfanyl)phenoxy]propanoic acid

Dates

Last modified: 08-15-2023

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